molecular formula C6H10N2O3 B8464481 Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 274264-57-2

Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]-

Cat. No. B8464481
M. Wt: 158.16 g/mol
InChI Key: RNJIQYVMKXWZBO-YFKPBYRVSA-N
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Patent
US05547950

Procedure details

A solution of 1.42 g (3.38 mmol) of the azide 11 in 200 mL ethyl acetate was treated with 400 mg of 10% Palladium on carbon followed by hydrogenation at atmospheric pressure for 48 hours. The resulting ethyl acetate solution of 12 was treated with 1.34 g (1.37 mL, 16.9 mmol) of pyridine and 870 mg (0.80 mL, 8.5 mmol) of acetic anhydride followed by stirring at ambient temperature for 48 hours. The solution was treated with 1.37 mL pyridine and 0.8 mL acetic anhydride followed by stirring at ambient temperature for another 48 hours. The solution was filtered through celite, washing the filter cake with ethyl acetate. The filtrate was washed with water (4×50 mL), 1.0M CuSO4 solution (50 mL), and again with water (50 mL). Drying (Na2SO4) and concentration in vacuo afforded a foam which was diluted with dichloromethane and stirred for 1 hour with saturated NaHCO3 solution. The mixture was extracted with dichloromethane and the combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford an amber oil which was chromatographed over 74 g of 230-400 mesh silica gel, eluting with 2% (v/v) methanol in dichloromethane and then with 5% (v/v) methanol in dichloromethane. These procedures afforded 1.19 g (81%) of 3-(3-fluoro-4-tert-butoxycarbonylpiperazin-1-yl)phenyl)-5-acetylaminomethyl-2-oxazolidinone (21) as a rigid off-white foam, mp=162°-164° C.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
solvent
Reaction Step One
Name
azide
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.37 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C([N:21]2[CH2:25][CH:24]([CH2:26][N:27]=[N+]=[N-])[O:23][C:22]2=[O:30])C=CC=1N1CCN(C(OC(C)(C)C)=O)CC1.FC1C=C(N2CC(CN)OC2=O)C=CC=1N1CCN(C([O:46][C:47](C)(C)[CH3:48])=O)CC1.C(OC(=O)C)(=O)C.C([O-])(O)=O.[Na+]>C(OCC)(=O)C.[Pd].ClCCl.N1C=CC=CC=1>[C:47]([NH:27][CH2:26][CH:24]1[O:23][C:22](=[O:30])[NH:21][CH2:25]1)(=[O:46])[CH3:48] |f:3.4|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.37 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
azide
Quantity
1.42 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C(=O)OC(C)(C)C)N1C(OC(C1)CN=[N+]=[N-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C(=O)OC(C)(C)C)N1C(OC(C1)CN)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.37 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at ambient temperature for another 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
washing the filter cake with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with water (4×50 mL), 1.0M CuSO4 solution (50 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a foam which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an amber oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed over 74 g of 230-400 mesh silica gel
WASH
Type
WASH
Details
eluting with 2% (v/v) methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)NCC1CNC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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